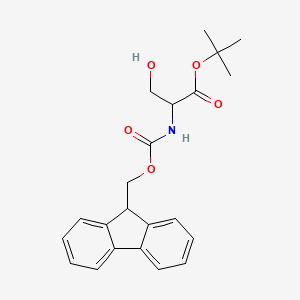

Nalpha-Fmoc-D-serine tert-Butyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOWIDHANLLHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amino Acid Protecting Group Chemistry Frameworks

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of chemical and pharmaceutical research. To achieve the correct amino acid sequence and prevent unwanted side reactions, a strategy of temporary chemical modification known as "protecting group chemistry" is essential. chempep.compeptide.com Functional groups on the amino acids that are not meant to react at a particular step must be masked or "protected." Nalpha-Fmoc-D-serine tert-Butyl Ester is a prime example of a compound designed within this framework, featuring two distinct and orthogonally compatible protecting groups.

The Nalpha-Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group used to shield the alpha-amino group of the amino acid. wikipedia.org Introduced in the late 1970s, Fmoc chemistry has become a dominant strategy in solid-phase peptide synthesis (SPPS). chempep.comlgcstandards.com The key advantage of the Fmoc group is its stability under acidic conditions, combined with its clean and rapid removal by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.org This allows for the sequential addition of amino acids to a growing peptide chain under gentle conditions. nbinno.com

Conversely, the tert-Butyl Ester protects the carboxylic acid functionality of the D-serine. cymitquimica.com This group is categorized as acid-labile, meaning it remains stable throughout the peptide synthesis cycles where the base-labile Fmoc group is repeatedly removed. nbinno.com The tert-butyl ester is only cleaved at the final stage of synthesis, typically using a strong acid such as trifluoroacetic acid (TFA). lgcstandards.com This dual-protection system, where one group is removed by a base and the other by an acid, is known as an "orthogonal" strategy. This orthogonality is fundamental to modern peptide synthesis, as it ensures that only the desired functional groups react at each step, allowing for the controlled and efficient assembly of complex molecules. nbinno.comtotal-synthesis.com Furthermore, the tert-butyl ester group can enhance the solubility and stability of the amino acid derivative, facilitating smoother reactions. chemimpex.comchemimpex.com

Table 1: Properties of Protecting Groups in this compound

| Protecting Group | Protected Functionality | Type | Lability | Common Cleavage Reagent |

|---|---|---|---|---|

| Fmoc | α-Amino Group | Base-Labile | High sensitivity to bases | 20% Piperidine in DMF |

| tert-Butyl Ester | Carboxyl Group | Acid-Labile | Stable to bases, cleaved by acid | Trifluoroacetic Acid (TFA) |

Applications in Peptide Synthesis: the Fmoc/tbu Orthogonal Strategy

Fundamental Principles of Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc/tBu Chemistry

Solid-phase peptide synthesis, a revolutionary technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. du.ac.inoup.com The Fmoc/tBu strategy is a specific application of this principle that relies on an "orthogonal" set of protecting groups. du.ac.inpeptide.com This orthogonality means that the different classes of protecting groups can be removed under distinct chemical conditions without affecting each other, allowing for selective deprotection at specific stages of the synthesis. peptide.combiosynth.com

The synthesis cycle in Fmoc/tBu SPPS generally involves the following steps:

Anchoring : The first N-terminally protected amino acid (the C-terminal residue of the target peptide) is attached to the solid support. du.ac.inoup.com

Deprotection : The temporary N-terminal protecting group (Fmoc) is removed to expose a free amine. biosynth.comgenscript.com

Coupling : The next N-terminally protected amino acid is activated and coupled to the newly exposed amine, forming a peptide bond. oup.compacific.edu

Washing : Excess reagents and by-products are washed away from the resin-bound peptide. peptide.combiosynth.com

These deprotection and coupling steps are repeated for each amino acid in the sequence. pacific.edu Finally, the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. du.ac.in

Role of Nalpha-Fmoc Protection for the Alpha-Amino Group

In peptide synthesis, it is crucial to temporarily block the alpha-amino group of the incoming amino acid to prevent self-polymerization and other unwanted side reactions. altabioscience.combiosynth.com The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as this temporary shield. nbinno.comluxembourg-bio.com

Key characteristics of the Fmoc protecting group include:

Base Lability : The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). seplite.comgenscript.comchempep.com

Orthogonality : Its stability to acid allows it to be used in conjunction with acid-labile side-chain protecting groups like the tert-butyl (tBu) group. seplite.comchempep.com

UV-Active Chromophore : The fluorenyl group has a strong UV absorbance, which allows for real-time, non-invasive monitoring of the deprotection step. The concentration of the cleaved dibenzofulvene-piperidine adduct in the wash solution can be measured spectrophotometrically to ensure the reaction has gone to completion. nih.govaltabioscience.comchempep.comfiveable.me

This combination of properties makes the Fmoc group highly effective for the repetitive deprotection cycles required in SPPS. altabioscience.com

Function of the tert-Butyl Ether Protecting Group for the Serine Side Chain Hydroxyl

Many amino acids, including serine, have reactive functional groups in their side chains that must be protected throughout the synthesis to prevent undesirable side reactions. altabioscience.compeptide.com The hydroxyl group (-OH) of serine is nucleophilic and can interfere with coupling reactions. For serine, the side chain is protected by forming a tert-butyl (tBu) ether. nbinno.comseplite.comiris-biotech.de

The tBu group provides robust protection for the serine hydroxyl group due to the following attributes:

Acid Lability : The tBu ether is stable under the basic conditions used to remove the Fmoc group but is easily cleaved by strong acids, such as trifluoroacetic acid (TFA). du.ac.iniris-biotech.de

Steric Hindrance : The bulky nature of the tBu group effectively prevents the side-chain hydroxyl from participating in any chemical reactions during the peptide chain elongation. chempep.com

Mechanisms of Orthogonal Deprotection: Base-Labile Fmoc and Acid-Labile tert-Butyl Ether

The success of the Fmoc/tBu strategy hinges on the distinct chemical mechanisms that govern the removal of the two protecting groups. du.ac.inpeptide.combiosynth.com

Fmoc Deprotection (Base-Labile) : The removal of the Fmoc group is a two-step process initiated by a base, such as piperidine. fiveable.menih.gov

A base abstracts the acidic proton from the C9 position of the fluorenyl ring. peptide.comluxembourg-bio.comnih.gov

This leads to a β-elimination reaction, releasing carbon dioxide and dibenzofulvene (DBF). peptide.comchempep.com The highly reactive DBF is immediately trapped by the secondary amine (piperidine) to form a stable adduct, which prevents it from reacting with the newly liberated alpha-amino group of the peptide. peptide.comchempep.comnih.gov

tert-Butyl Deprotection (Acid-Labile) : The cleavage of the tBu ether from the serine side chain occurs via an acid-catalyzed mechanism, typically using strong acid like TFA. acsgcipr.org

A proton from the acid protonates the ether oxygen, making it a good leaving group. acsgcipr.org

The C-O bond cleaves to form a stable tert-butyl cation and the free hydroxyl group on the serine residue. peptide.com The tert-butyl cations generated during this process are reactive electrophiles and must be "scavenged" by adding scavenger molecules (e.g., water, triisopropylsilane) to the cleavage cocktail to prevent them from reacting with sensitive residues like tryptophan or methionine. peptide.com

The table below summarizes the key differences between the two deprotection mechanisms, highlighting their orthogonality.

| Feature | Nα-Fmoc Protection | Side-Chain tBu Protection |

| Chemical Nature | Base-labile carbamate | Acid-labile ether |

| Cleavage Reagent | 20% Piperidine in DMF | 95% Trifluoroacetic Acid (TFA) |

| Mechanism | β-elimination | Acid-catalyzed cleavage (SN1-type) |

| When Removed | Before each coupling cycle | During final cleavage from resin |

Integration of D-Serine Residues into Synthetic Peptides

While most naturally occurring amino acids are in the L-configuration, the incorporation of their D-enantiomers, such as D-serine, into peptide sequences offers significant advantages for therapeutic and research applications. pacific.edunbinno.com D-amino acids are mirror images of their L-counterparts and can profoundly alter a peptide's properties. pacific.edu

Key Research Findings on D-Amino Acid Integration:

Enhanced Proteolytic Stability : Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nbinno.comlifetein.com This increased stability can lead to a longer in-vivo half-life for peptide-based drugs. nbinno.com

Modulation of Secondary Structure : Introducing a D-amino acid can induce or disrupt specific secondary structures like α-helices or β-sheets. rsc.orgnih.gov This allows for precise control over the peptide's three-dimensional conformation, which is often critical for its biological activity. nih.gov

Biological Activity : D-serine itself is a known neuromodulator in the central nervous system, highlighting that D-amino acids can play direct biological roles. pacific.edunih.gov Incorporating them into synthetic peptides can generate novel biological activities or enhance existing ones. nih.gov

The use of building blocks like Nalpha-Fmoc-D-serine tert-Butyl Ester allows for the straightforward and efficient incorporation of these valuable residues using standard SPPS protocols. pacific.edu

Solution-Phase Peptide Synthesis Strategies Incorporating this compound

While SPPS is the most common method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the large-scale production of shorter peptides or for convergent strategies involving the coupling of peptide fragments. acs.orgdu.ac.in

In a convergent or fragment condensation approach, smaller, fully protected peptide segments are synthesized separately (often via SPPS) and then coupled together in solution. acs.orgnih.govresearchgate.net this compound is a crucial starting material for creating such protected fragments containing D-serine.

The strategy typically involves:

Synthesizing a peptide fragment on a specialized resin that allows the fully protected peptide to be cleaved while leaving the side-chain protecting groups (like tBu) intact. acs.org

The resulting protected peptide fragment, which may have been built using this compound, can then be purified.

Two or more protected fragments are coupled together in solution using coupling reagents designed to minimize racemization. peptide.com

Finally, a global deprotection step removes all side-chain protecting groups to yield the final, larger peptide.

This approach can be advantageous for synthesizing very long peptides or proteins where the cumulative yield of a linear, stepwise SPPS approach would be too low. acs.org The hydrophilicity of certain protecting groups can also be beneficial for the solubility of protected fragments in solution-phase synthesis. nih.govresearchgate.net

Stereochemical Control and D Amino Acid Specificity in Peptide Chemistry

Importance of Maintaining Chiral Purity of D-Serine During Synthetic Processes

The biological function and three-dimensional structure of a peptide are dictated by the specific sequence and stereochemistry of its constituent amino acids. The introduction of a D-amino acid like D-serine is often a deliberate design choice to create a specific conformation or to enhance stability. The substitution of an L-amino acid with its D-enantiomer can significantly alter the peptide's folding, secondary structure, and ultimately its interaction with biological targets like receptors or enzymes.

Maintaining the chiral purity of D-serine is therefore paramount. The unintended presence of its L-enantiomer, arising from impure starting materials or racemization during synthesis, results in the formation of diastereomeric peptide impurities. These diastereomers can be difficult to separate from the target peptide and may possess different, reduced, or even undesirable biological activities. For instance, a local change in chirality can disrupt a critical β-hairpin structure or alter the peptide's interaction with bacterial cell walls in the case of antimicrobial peptides. Consequently, ensuring the enantiomeric purity of the final peptide is a critical quality control parameter in the development of peptide-based therapeutics to guarantee safety and efficacy.

Analysis and Mitigation of Racemization Events during Peptide Bond Formation and Deprotection

Racemization, the conversion of a chiral amino acid into an equal mixture of D and L enantiomers, is a significant risk during peptide synthesis. For a protected D-amino acid, this process is more accurately termed epimerization, leading to the formation of the corresponding L-diastereomer. This loss of chiral integrity can occur at two critical stages in Fmoc-SPPS: during the activation of the carboxylic acid for peptide bond formation and, to a lesser extent, during the base-mediated deprotection of the Fmoc group.

The primary mechanism for racemization during coupling involves the formation of an oxazol-5(4H)-one intermediate. Activation of the Nα-protected amino acid's carboxyl group, especially with potent coupling reagents, increases the acidity of the α-proton. A base present in the reaction mixture can then abstract this proton, leading to a planar, achiral enolate intermediate which can be re-protonated from either face to yield a mixture of D and L isomers.

Several factors influence the extent of racemization for serine derivatives:

Coupling Reagents: The choice of coupling agent is critical. Studies have shown that for Fmoc-Ser(tBu)-OH, certain reagents can promote racemization. While racemization is often negligible, the use of N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) (HATU) in the presence of N-methylmorpholine (NMM) has been shown to cause some racemization of serine. In contrast, carbodiimide-based activators like diisopropylcarbodiimide (DIC), especially when used with an additive like Oxyma, are generally considered safer for racemization-prone residues.

Bases: The base used during the coupling step plays a significant role. Strong, non-nucleophilic bases are required to activate the coupling reagent and neutralize protonated species. However, bases like N,N-diisopropylethylamine (DIPEA) have been demonstrated to induce racemization in the coupling of Fmoc-Ser(tBu)-OH. The use of weaker bases, such as sym-collidine, has been recommended to minimize this side reaction.

Activation Time and Temperature: Prolonged pre-activation times and elevated temperatures can increase the risk of racemization. This is particularly relevant in microwave-assisted peptide synthesis, where careful optimization of conditions is necessary to balance accelerated reaction rates with the preservation of chiral integrity.

The table below summarizes research findings on the impact of various coupling conditions on the racemization of protected serine residues.

| Amino Acid | Coupling Reagent | Base | Racemization Level | Reference |

| Fmoc-L-Ser(tBu)-OH | HATU | NMM | Increased racemization observed | |

| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | - | Negligible racemization | |

| Fmoc-Ser(tBu)-OH | (Not specified) | DIPEA | Can induce racemization | |

| Fmoc-Ser(Trt)-OH | HATU/HOAt | NMM | High epimerization yield |

Mitigation strategies focus on optimizing these reaction parameters. This includes the selection of coupling reagent combinations known to suppress racemization (e.g., DIC/Oxyma), using weaker bases where possible, avoiding excessive base equivalents, and minimizing pre-activation times and reaction temperatures. Analytical techniques such as chiral high-performance liquid chromatography (HPLC) are essential for detecting and quantifying the level of epimerization in the final peptide product.

Enzymatic and Non-Enzymatic Mechanisms for D-Amino Acid Generation and Interconversion in Biological Systems Relevant to Synthetic Approaches

While most amino acids in higher organisms are of the L-configuration, D-amino acids are widely found in nature, particularly in bacteria, and play crucial biological roles. The natural production of D-amino acids provides insight and tools relevant to synthetic chemistry.

Enzymatic Mechanisms: The primary route for D-amino acid generation in biological systems is through the action of enzymes called racemases. These enzymes catalyze the interconversion of L- and D-enantiomers.

Pyridoxal-5-Phosphate (PLP)-Dependent Racemases: Many racemases, such as alanine (B10760859) racemase, require PLP as a cofactor. The mechanism involves the formation of a Schiff base between the amino acid and PLP, which facilitates the abstraction of the α-proton to form a planar quinoid intermediate. Reprotonation on the opposite face of the molecule yields the other enantiomer.

PLP-Independent Racemases: Other racemases, like glutamate (B1630785) racemase, operate without PLP. These enzymes typically use two cysteine residues in their active site to act as a two-base system, abstracting and re-donating the α-proton.

Beyond racemases, other enzymatic pathways exist. D-amino acid aminotransferases (DAATs) can synthesize D-amino acids from α-keto acids. Additionally, multi-enzyme cascade systems, such as the "hydantoinase process," are used industrially to produce D-amino acids with high yield and enantioselectivity from inexpensive starting materials. This process involves a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic hydantoin derivative into the desired D-amino acid. These enzymatic methods are increasingly favored for industrial production because they are highly stereoselective, operate under mild conditions, and are environmentally friendly compared to conventional chemical synthesis.

Non-Enzymatic Mechanisms: Non-enzymatic interconversion of amino acids can occur, but it is generally a slow process under physiological conditions. The mechanism is the same as that which causes racemization during peptide synthesis: the abstraction of the α-proton by a base to form a planar carbanion, followed by non-stereospecific reprotonation. While this is a significant concern in the high-temperature, basic, or acidic conditions of chemical synthesis or geochemical environments, it is less prevalent in most biological contexts, where enzymatic catalysis is the dominant mechanism for L- to D-amino acid conversion. The principles of non-enzymatic racemization are, however, directly relevant to understanding and preventing the loss of chiral purity during the chemical synthesis of peptides containing Nα-Fmoc-D-serine tert-Butyl Ester.

Advanced Research Applications of Nalpha Fmoc D Serine Tert Butyl Ester and D Serine Containing Peptides

Design and Synthesis of Peptide-Based Therapeutics and Analogs

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties. acs.org Nalpha-Fmoc-D-serine tert-Butyl Ester serves as a crucial building block in this endeavor, particularly in the synthesis of peptide-based therapeutics. chemimpex.com The use of D-amino acids, such as D-serine, can dramatically increase the potency and stability of bioactive peptides. mdpi.comlifetein.com This is primarily because peptides containing D-amino acids are resistant to degradation by proteases, which are ubiquitous in biological systems and typically recognize only L-amino acid residues. rsc.org

The synthesis of these modified peptides is predominantly achieved through Fmoc solid-phase peptide synthesis (SPPS), a method for which this compound is specifically designed. chemimpex.comnih.gov The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine terminus, while the tert-butyl ester protects the carboxylic acid functionality of the serine side chain. chemimpex.comcymitquimica.com This orthogonal protection scheme allows for the stepwise and controlled assembly of complex peptide sequences on a solid support. chemimpex.com The stability and solubility conferred by these protecting groups facilitate smoother reactions and improved yields during synthesis. chemimpex.com

Research has shown that strategic substitution of L-amino acids with their D-counterparts can lead to analogs with sustained biological activity and enhanced resistance to enzymatic breakdown. rsc.org For instance, studies on MUC2 peptides demonstrated that activity was maintained even with the introduction of multiple D-amino acid residues. rsc.org Similarly, D-amino acid analogs of therapeutic peptides like GLP-1 and Parathyroid Hormone (PTH) have been shown to activate their respective receptors with potency comparable to their native L-forms while exhibiting significantly improved protease resistance. lifetein.com This enhanced stability is a critical factor in improving the pharmacokinetic profiles of peptide drugs. acs.org

| Peptide Analog | Modification | Key Finding |

| GLP-1 Analog | L-amino acids replaced with D-amino acids | Performed well in receptor activation and was resistant to protease degradation. lifetein.com |

| Parathyroid Hormone (PTH) Analog | L-amino acids replaced with D-amino acids | Activated PTH1R with potency comparable to the L-form; >85% of the analog was detectable after six hours. lifetein.com |

| MUC2 Peptides | Partial substitution with D-amino acids | Antigenic properties and proteolytic stability were sustained, with comparable or increased binding kinetics. rsc.org |

Methodologies for Bioconjugation and Development of Targeted Delivery Systems

Bioconjugation, the process of linking biomolecules to other molecules, is a vital tool for developing advanced therapeutics and diagnostics. chemimpex.com Serine residues, including D-serine, present a unique handle for chemoselective modification of peptides and proteins. nih.govugr.es While historically underutilized due to the challenge of differentiating its nucleophilicity from other residues, recent advancements have established general methods for the rapid and selective functionalization of serine. nih.govugr.es

One prominent method employs a reagent platform based on the Phosphorus(V) (P(V)) oxidation state, which mimics the natural phosphorylation of serine by kinases. nih.govugr.es This approach allows for the attachment of a wide variety of cargo molecules—such as imaging agents, targeting ligands, or polyethylene (B3416737) glycol (PEG)—onto serine residues, generating a stable and hydrophilic phosphorothioate (B77711) linkage. nih.govugr.es The reaction is highly selective for serine, tolerating all other natural amino acid functional groups, and can be applied to both linear and complex cyclic peptides. nih.gov This selectivity is crucial for creating precisely defined bioconjugates for targeted drug delivery systems. chemimpex.com

Another strategy involves the site-directed conjugation at N-terminal serine residues. This method utilizes periodate (B1199274) oxidation of the 2-amino alcohol functionality present in N-terminal serine to generate a reactive aldehyde, which can then be coupled to various molecules. acs.org Such late-stage modification techniques offer great flexibility, allowing for the diversification of existing peptides and proteins. acs.org By attaching targeting moieties to D-serine-containing peptides, researchers can direct therapeutics to specific cells or tissues, enhancing efficacy and minimizing off-target effects.

Applications in Protein Engineering and Functional Modulation of Peptides and Proteins

The incorporation of D-serine into peptides and proteins is a powerful tool in protein engineering for modulating biological function. oup.comresearchgate.net The presence of a D-amino acid can induce novel tertiary structures that are not accessible with L-amino acids alone, leading to altered binding affinities, specificities, and catalytic activities. nih.gov

A key area of research involves the enzymes that regulate D-serine levels in the brain: human serine racemase (hSR), which synthesizes D-serine from L-serine, and human serine dehydratase (hSDH), which degrades it. oup.comresearchgate.net These enzymes share significant structural similarity, and protein engineering studies have successfully modulated their functions by mutating key active site residues. oup.comresearchgate.net For example, mutating a single amino acid (S84A) in hSR caused it to behave more like hSDH, while the corresponding mutation in hSDH (A65S) conferred the additional function of using D-serine as a substrate. researchgate.net These studies provide insight into enzyme mechanisms and demonstrate how subtle structural changes can profoundly impact function.

Furthermore, replacing L-amino acids with D-amino acids within a peptide sequence is an effective strategy for functional modulation. rsc.org This modification can disrupt or stabilize secondary structures like alpha-helices, which can be critical for biological activity. mdpi.com For example, introducing D-amino acids into helical antimicrobial peptides often destabilizes the helix, which has been shown to reduce toxicity against mammalian cells while retaining potent antimicrobial activity. mdpi.com This approach allows for the fine-tuning of a peptide's function, separating desired therapeutic effects from unwanted side effects.

Utilization in Combinatorial Chemistry and the Construction of Chemical Libraries

This compound is an invaluable reagent in combinatorial chemistry for the construction of diverse peptide libraries. chemimpex.com Late-stage modification of natural amino acid residues provides an efficient strategy for generating extensive analogue libraries from a common peptide scaffold. acs.orgacs.org This approach is central to structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. acs.org

Using Fmoc-SPPS, large numbers of peptides can be synthesized in parallel, with each peptide containing specific variations. nih.gov The incorporation of D-serine using its protected form allows for the creation of peptides with altered conformations and improved stability. A recently developed deoxygenative functionalization of serine residues further expands the possibilities for diversification. acs.org This method uses a phosphoramidite (B1245037) reagent and a photocatalytic system to transform serine into a variety of noncanonical residues, effectively creating single-residue variant libraries. acs.orgacs.org

The ability to generate vast libraries of D-serine-containing peptides and their analogs is critical for drug discovery. These libraries can be screened against biological targets to identify novel hits with high affinity and specificity. The operational robustness and high chemoselectivity of modern synthetic methods position this approach as a versatile platform for peptide diversification and the advancement of medicinal chemistry. acs.org

Synthesis of Specialized Peptide Analogs (e.g., Lipopeptides, Cyclic Peptides, Modified Peptides)

The synthesis of specialized peptide analogs often requires non-standard building blocks and methodologies to achieve the desired structure and function. This compound facilitates the creation of such complex molecules. The incorporation of D-amino acids is a common strategy in the design of cyclic peptides, as it can help induce the necessary turns for efficient macrocyclization and provide conformational rigidity. rsc.org This pre-organization of the linear peptide can lead to more stable products with enhanced biological activity. rsc.org For instance, serine-selective bioconjugation techniques have been successfully applied to cyclic peptides, including an oxytocin (B344502) derivative containing a sensitive disulfide bridge. nih.gov

Lipopeptides, which are peptides conjugated to a lipid moiety, are another class of specialized analogs. The lipid component can improve membrane interaction and enhance the pharmacokinetic properties of the peptide. The robust nature of Fmoc-SPPS allows for the incorporation of both D-serine and fatty acid components into the same molecule.

Furthermore, methods have been developed to convert serine residues within a peptide into other functionalities post-synthesis. A serine-promoted method for synthesizing peptide thioesters, which are key intermediates for native chemical ligation (NCL), has been established. nih.govrsc.org This technique involves the activation of a C-terminal serine residue on the solid support to form a cyclic urethane, which is then displaced by a thiol to generate the thioester. nih.govrsc.org This process is fully automated and avoids the need for specialized resins, expanding the toolkit for creating modified peptides. rsc.org

Investigation of D-Serine's Biological Roles and Receptor Interactions via Synthetic Peptides

Synthetic peptides containing D-serine are instrumental in elucidating the amino acid's profound biological roles, particularly in the central nervous system. D-serine is a potent co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission, plasticity, and neurotoxicity. frontiersin.orgnih.gov Studies using synthetic peptides and related tools have established that D-serine, not glycine, is the primary endogenous ligand for synaptic NMDA receptors in many brain regions, such as the forebrain. frontiersin.orgresearchgate.net

The functional importance of D-serine is highlighted by experiments where its selective degradation by the enzyme D-amino acid oxidase (DAAO) markedly reduces NMDA receptor-mediated neurotransmission. researchgate.netnih.gov This effect can be reversed by the application of exogenous D-serine, confirming its role as the endogenous modulator. researchgate.net Such experiments are crucial for understanding synaptic processes like long-term potentiation (LTP), a cellular correlate of learning and memory, which requires D-serine at many synapses. nih.gov

Molecular dynamics simulations and electrophysiological recordings have been used to study the interaction between D-serine and the NMDA receptor at an atomic level. nih.gov These studies reveal how D-serine binding to the GluN1 subunit of the receptor stabilizes a closed conformation of the ligand-binding domain, which is a prerequisite for receptor activation. nih.gov Synthetic peptides that mimic parts of the receptor or associated proteins are also used to probe the protein-protein interactions that regulate D-serine synthesis and release, involving proteins like GRIP (glutamate-receptor-interacting-protein) and PICK1. frontiersin.orgnih.govnih.gov

| Receptor/Protein | Role in D-Serine Pathway | Investigational Method |

| NMDA Receptor | D-serine acts as a co-agonist at the glycine site (GluN1 subunit). frontiersin.orgnih.gov | Electrophysiology, Molecular Dynamics Simulations. nih.govresearchgate.net |

| Serine Racemase (SR) | Enzyme responsible for synthesizing D-serine from L-serine. nih.gov | Genetic knockout models, interaction studies with GRIP/PICK1. frontiersin.orgnih.gov |

| D-Amino Acid Oxidase (DAAO) | Enzyme that degrades D-serine. nih.gov | Enzymatic degradation assays in brain slices to observe effects on neurotransmission. researchgate.net |

| GRIP/PICK1 | Scaffolding proteins that interact with and regulate Serine Racemase. frontiersin.orgnih.gov | Co-immunoprecipitation and functional assays in cell culture. nih.gov |

Isotopic Labeling Strategies for Mechanistic and Structural Studies of D-Amino Acid Containing Peptides

Isotopic labeling is a powerful technique for investigating the structure, dynamics, and mechanisms of peptides and proteins. cpcscientific.com Peptides containing D-serine can be synthesized with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) to facilitate analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). cpcscientific.comqyaobio.com These stable isotope-labeled (SIL) peptides are chemically identical to their unlabeled counterparts but have a greater mass, allowing them to be used as internal standards for precise quantification in complex biological samples (a method known as AQUA). cpcscientific.com

For structural studies using NMR, specific amino acids within a peptide can be isotopically labeled. cpcscientific.comrsc.org This can be achieved by using this compound that has been synthesized from an isotopically labeled D-serine precursor. medchemexpress.com Incorporating ¹³C and ¹⁵N labels is particularly useful for multidimensional heteronuclear NMR experiments to determine the three-dimensional structure of peptides in solution. nih.gov

Deuterium labeling is frequently used in mechanistic studies to probe kinetic isotope effects (KIEs). nih.gov The stronger carbon-deuterium bond compared to a carbon-hydrogen bond can slow down reactions where this bond is broken, providing insight into the reaction mechanism. nih.gov For example, studies using different isotopologues of L-serine have revealed subtle mechanistic differences between human and bacterial serine palmitoyltransferase. nih.gov Similarly, deuterium labeling of D-serine-containing peptides can be used to study enzyme mechanisms or metabolic pathways. acs.orgacs.org A deoxygenative coupling method for serine modification allows for quantitative deuterium incorporation, converting a serine residue into a deuterated alanine (B10760859) (Ala-3-d₁), which could be used to improve pharmacokinetic properties or for drug metabolism studies. acs.org

| Isotope | Application | Technique | Research Finding |

| ²H (Deuterium) | Mechanistic studies (KIE), improving pharmacokinetics. acs.orgnih.gov | Mass Spectrometry, NMR | Revealed mechanistic differences in serine palmitoyltransferase; can be used to generate deuterated peptides. acs.orgnih.gov |

| ¹³C | Structural analysis, absolute quantification (AQUA). cpcscientific.com | NMR, Mass Spectrometry | Enables multidimensional NMR for structure determination; ideal internal standard for MS. cpcscientific.comnih.gov |

| ¹⁵N | Structural analysis, absolute quantification (AQUA). cpcscientific.com | NMR, Mass Spectrometry | Used in combination with ¹³C for protein NMR; ideal internal standard for MS. cpcscientific.comnih.gov |

Emerging Trends and Future Directions in Nalpha Fmoc D Serine Tert Butyl Ester Research

Innovations in Protecting Group Chemistry for Enhanced Synthetic Efficiency

The foundational Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) is continuously being refined to improve yield, purity, and sustainability. nih.govnih.govresearchgate.net While Fmoc-SPPS is the dominant method for peptide synthesis, researchers are developing novel approaches to overcome its limitations, particularly in terms of purification and environmental impact. nih.govresearchgate.net

One significant trend is the development of methods that streamline the purification process. Group-Assisted Purification (GAP) chemistry represents a novel approach for solution-phase peptide synthesis that avoids traditional chromatography and recrystallization. nih.govnih.gov This technique utilizes a specially designed protecting group that facilitates the easy separation of the desired peptide from reaction byproducts, often by simple washing or precipitation. gappeptides.combeilstein-journals.org This innovation not only enhances efficiency but also reduces solvent waste, aligning with the principles of green chemistry. gappeptides.com

Recent research has also focused on making peptide synthesis more environmentally friendly. The development of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables peptide synthesis to be conducted in aqueous media. rsc.org This reduces the reliance on hazardous organic solvents commonly used in traditional SPPS.

Furthermore, innovations in the manipulation of amino acid side chains post-synthesis are expanding the synthetic toolkit. Late-stage functionalization allows for the modification of serine residues already incorporated into a peptide chain. acs.org This powerful strategy enables the creation of diverse peptide libraries from a single synthesized backbone, facilitating structure-activity relationship (SAR) studies and the development of peptides with noncanonical amino acid structures. acs.org Another novel method involves the selective activation of the C-terminal serine's side group to form a cyclic urethane, which can then be displaced by a thiol to generate a peptide thioester for use in native chemical ligation, a key technique for synthesizing large proteins. nih.gov

| Synthetic Strategy | Key Innovation | Primary Advantage(s) |

| Group-Assisted Purification (GAP) | Employs a functionalized group to control product solubility. | Avoids chromatography; reduces solvent waste; enhances scalability. nih.govnih.govgappeptides.com |

| Aqueous-Phase Synthesis | Uses water-soluble protecting groups (e.g., Smoc). | Reduces use of hazardous organic solvents; "greener" chemistry. rsc.org |

| Late-Stage Functionalization | Modifies serine residues after peptide chain assembly. | Allows for rapid generation of diverse peptide analogues from a single precursor. acs.org |

| Serine-to-Thioester Conversion | On-resin activation of C-terminal serine for direct thioester formation. | Simplifies synthesis of peptide thioesters for native chemical ligation. nih.gov |

Development of Novel Peptide Architectures and Bioactive Molecules Incorporating D-Serine

The unique properties of D-amino acids are a major driver for their inclusion in new peptide-based therapeutics. The presence of a D-amino acid like D-serine can dramatically increase a peptide's resistance to proteases, thereby extending its half-life in biological systems. nih.govmdpi.com This enhanced stability is a critical attribute for developing effective peptide drugs.

A significant area of focus is the development of therapeutics targeting the central nervous system, inspired by the natural role of D-serine as a crucial neuromodulator. D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a key role in synaptic plasticity, which is fundamental to learning and memory. researchgate.netresearchgate.net Dysfunction in D-serine signaling has been implicated in various neurological and psychiatric conditions. Consequently, peptides incorporating D-serine are being investigated as potential therapeutic agents for conditions such as schizophrenia, depression, and epilepsy. hiroshima-u.ac.jpnih.govacs.orgfrontiersin.org These molecules are designed to modulate NMDA receptor activity, offering a targeted approach to treatment.

The design of these novel peptides is being accelerated by innovative computational methods. One such approach involves using a mirror image of the entire Protein Data Bank (PDB) to create a database of D-peptide structures. nih.gov This allows researchers to design D-amino acid analogues of known bioactive peptides that can interact with biological targets with high efficacy while benefiting from increased stability. nih.gov

Beyond neurological applications, the incorporation of D-serine is being explored to enhance the properties of other bioactive peptides, including antimicrobial and anticancer agents. The introduction of D-amino acids can alter the peptide's secondary structure, leading to novel three-dimensional architectures that can result in improved receptor binding and biological activity. mdpi.comnih.gov

| Therapeutic Area | Rationale for D-Serine Incorporation | Research Findings |

| Neurological Disorders (Schizophrenia, Depression) | D-serine is a natural co-agonist of the NMDA receptor, which is implicated in these conditions. researchgate.netnih.gov | D-serine administration shows antidepressant-like effects and may correct NMDA receptor hypofunction. acs.org |

| Epilepsy | D-serine may offer neuroprotective effects against excitotoxicity. hiroshima-u.ac.jp | Studies show D-serine can attenuate neuronal cell death and inflammation in models of temporal lobe epilepsy. hiroshima-u.ac.jp |

| Antimicrobial Peptides | D-amino acids increase resistance to bacterial and host proteases. | Incorporation of D-amino acids can enhance the activity and selectivity of antimicrobial peptides. nih.gov |

| General Drug Design | Enhanced proteolytic stability and potential for novel receptor interactions. | D-amino acid analogues of peptides like GLP-1 have shown increased half-life with retained efficacy. nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The utility of Nalpha-Fmoc-D-serine tert-Butyl Ester extends beyond traditional medicinal chemistry, finding applications at the intersection of organic chemistry, chemical biology, and materials science. This interdisciplinary approach is leading to the development of novel biomaterials and tools for biological research.

In materials science, peptides containing D-serine are being used to construct advanced biomaterials with unique properties. For example, self-assembling D-amino acid-containing peptides can form nanostructured hydrogels. nih.gov These materials are being explored for a variety of biomedical applications, including as three-dimensional scaffolds for tissue engineering to support cell attachment and control stem cell differentiation. nih.gov The chirality of the amino acids influences the supramolecular structure of the resulting material, and the inclusion of D-serine can confer specific properties, such as enhanced stability or specific cellular interactions. The use of D-peptides for cell surface engineering is another emerging area of research. science.gov

The synthesis of these complex molecular architectures relies on advances in organic chemistry, while their application and interaction with biological systems are studied through the lens of chemical biology. Chemical biology researchers use D-serine-containing peptides as probes to investigate complex biological processes, such as neurotransmission and protein-protein interactions. nih.gov The enhanced stability of these peptides makes them ideal tools for studying biological systems over extended periods without degradation.

The synergy between these fields is driving innovation. Organic chemists develop more efficient methods to synthesize D-serine building blocks and incorporate them into peptides. Materials scientists then use these peptides to create novel functional materials. Finally, chemical biologists apply these materials and molecules to probe cellular function and develop new therapeutic strategies. This collaborative cycle accelerates discovery and opens up new avenues for the application of D-serine-containing molecules in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Nα-Fmoc-D-serine tert-Butyl Ester in peptide synthesis?

- Methodology : The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group and tert-butyl ester protection of the carboxylic acid. A common approach involves coupling Fmoc-Cl or Fmoc-OSu with D-serine in the presence of a base (e.g., NaHCO₃), followed by tert-butyl esterification using Boc₂O (di-tert-butyl dicarbonate) under anhydrous conditions. Careful purification via flash chromatography or recrystallization is critical to remove unreacted reagents .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm final structure via H NMR (e.g., tert-butyl protons at δ 1.4 ppm) .

Q. How do the tert-butyl and Fmoc protecting groups influence solubility and reactivity in solid-phase peptide synthesis (SPPS)?

- Methodology : The tert-butyl ester enhances solubility in organic solvents (e.g., DCM, DMF), facilitating resin loading during SPPS, while the Fmoc group allows orthogonal deprotection under mild basic conditions (20% piperidine in DMF). This dual protection minimizes side reactions during peptide elongation .

- Data Insight : tert-Butyl esters are stable under Fmoc deprotection conditions but require strong acids (e.g., TFA) for cleavage, which may necessitate scavengers to prevent side reactions .

Q. What analytical techniques are recommended for confirming the purity and stereochemical integrity of Nα-Fmoc-D-serine tert-Butyl Ester?

- Methodology :

- UPLC-MS : Confirm molecular ion peaks ([M+H]⁺ ~434.5 Da) and rule out racemization by comparing retention times with L-serine analogs .

- Chiral HPLC : Use a Chirobiotic T column (mobile phase: hexane/isopropanol) to verify enantiopurity (>99% ee) .

- NMR : Assign D-configuration via coupling constants (e.g., ~3.8 Hz for D-serine derivatives) .

Advanced Research Questions

Q. How can researchers mitigate racemization during coupling of Nα-Fmoc-D-serine tert-Butyl Ester in peptide chains?

- Methodology :

- Use low-basicity coupling agents (e.g., HATU or COMU) instead of HOBt/DIC to minimize α-proton abstraction.

- Conduct reactions at 0–4°C to reduce kinetic racemization.

- Validate stereochemical fidelity via Marfey’s reagent derivatization followed by LC-MS analysis .

Q. What strategies address poor solubility of tert-butyl-protected serine derivatives in aqueous-organic hybrid systems?

- Methodology :

- Introduce co-solvents (e.g., 10% DMSO in DMF) to improve solubility during SPPS.

- Optimize tert-butyl ester hydrolysis using TFA:H₂O:triisopropylsilane (95:2.5:2.5) to prevent aggregation .

Q. How can researchers resolve contradictions in tert-butyl ester stability during acidic deprotection?

- Methodology :

- Issue : tert-Butyl esters may hydrolyze prematurely under prolonged TFA exposure, generating carboxylic acid byproducts.

- Solution : Shorten deprotection times (≤1 hour) and use scavengers (e.g., thioanisole) to trap reactive intermediates. Alternatively, substitute with benzyl esters for acid-labile sequences .

Q. What experimental designs optimize the incorporation of Nα-Fmoc-D-serine tert-Butyl Ester into β-sheet-prone peptides?

- Methodology :

- Use microwave-assisted SPPS at 50°C to enhance coupling efficiency in sterically hindered regions.

- Monitor β-sheet formation via circular dichroism (CD) spectroscopy (minimum at ~218 nm) and adjust solvent polarity (e.g., add 10% HFIP to DCM) to disrupt aggregation .

Q. How should stability studies be designed for Nα-Fmoc-D-serine tert-Butyl Ester under long-term storage?

- Methodology :

- Store at –20°C under argon with desiccants (e.g., molecular sieves).

- Assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify impurities (e.g., Fmoc-deprotected serine) by LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.